

# Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propan-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(3,4-Dimethoxyphenyl)propan-2-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(3,4-Dimethoxyphenyl)propan-2-amine**, also known by its IUPAC name 1-(3,4-dimethoxyphenyl)propan-2-amine and as 3,4-Dimethoxyamphetamine (3,4-DMA). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization.

## Executive Summary

**2-(3,4-Dimethoxyphenyl)propan-2-amine** is a primary amine with a core phenethylamine structure, substituted with two methoxy groups on the phenyl ring. Its unambiguous identification and characterization are crucial for research and development purposes. This guide presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to ensure reproducibility.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-(3,4-Dimethoxyphenyl)propan-2-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.8-6.9	m	3H	Ar-H
3.88	s	6H	2 x -OCH <sub>3</sub>
3.6-3.8	m	1H	CH-NH <sub>2</sub>
2.8-3.0	m	2H	Ar-CH <sub>2</sub>
1.25	d	3H	CH <sub>3</sub> -CH

### <sup>13</sup>C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~149	C-O (Aromatic)
~148	C-O (Aromatic)
~131	C-C (Aromatic)
~121	C-H (Aromatic)
~112	C-H (Aromatic)
~111	C-H (Aromatic)
~56	-OCH <sub>3</sub>
~48	CH-NH <sub>2</sub>
~40	Ar-CH <sub>2</sub>
~20	CH <sub>3</sub> -CH

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data presented below is based on characteristic vibrational frequencies for the functional groups in **2-(3,4-Dimethoxyphenyl)propan-2-amine**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3400	Medium, Broad	N-H stretch (primary amine)
2850-3000	Medium-Strong	C-H stretch (aliphatic)
3000-3100	Weak-Medium	C-H stretch (aromatic)
1590, 1515	Medium-Strong	C=C stretch (aromatic ring)
1260, 1030	Strong	C-O stretch (aryl ether)
1140	Strong	C-N stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

#### Electron Ionization (EI-MS) Data

m/z	Relative Intensity	Assignment
195	Moderate	$[M]^+$ (Molecular Ion)
152	High	$[M - C_3H_7N]^+$
151	High	$[M - C_3H_8N]^+$
44	Base Peak	$[C_2H_6N]^+$

## Experimental Protocols

The following protocols describe the methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** The analyte is diluted to approximately 10 mg/mL in a deuterated solvent, typically Deuterium Oxide ( $D_2O$ ) or Chloroform-d ( $CDCl_3$ ). A reference standard such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3- $d_4$  acid sodium salt (TSP) is added for chemical shift calibration (0 ppm).[\[1\]](#)

**Instrumentation:**  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz NMR spectrometer.[\[1\]](#)

#### $^1H$ NMR Acquisition Parameters:

- Pulse Angle:  $90^\circ$ [\[1\]](#)
- Spectral Width: -3 to 13 ppm[\[1\]](#)
- Relaxation Delay: 45 seconds[\[1\]](#)

#### $^{13}C$ NMR Acquisition Parameters (General):

- Pulse Angle: 30-45°
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1-2 seconds

## Infrared (IR) Spectroscopy

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR attachment.[\[1\]](#)

Acquisition Parameters:

- Number of Scans: 32[\[1\]](#)
- Resolution: 4 cm<sup>-1</sup>[\[1\]](#)
- Background: 32 scans of the empty ATR crystal are recorded as a background.[\[1\]](#)

## Mass Spectrometry (GC-MS)

Sample Preparation: The analyte is diluted to approximately 1 mg/mL in a suitable solvent such as chloroform after base extraction.[\[1\]](#)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used for the analysis.[\[1\]](#)

Gas Chromatography (GC) Conditions:

- Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μm[\[1\]](#)
- Carrier Gas: Helium at 1 mL/min[\[1\]](#)
- Injector Temperature: 280°C[\[1\]](#)

- Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[1]
- Injection Volume: 1 µL with a split ratio of 20:1[1]

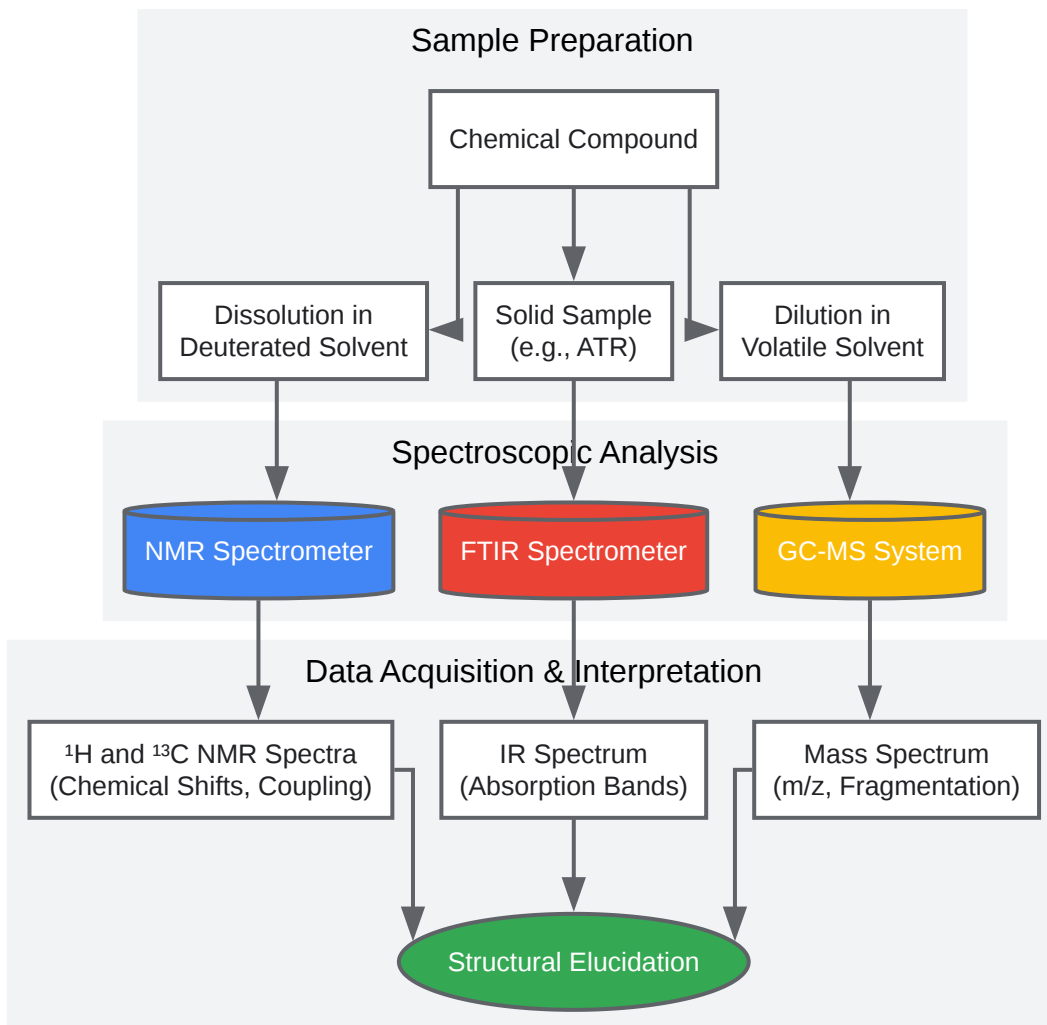
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)[1]
- MS Source Temperature: 230°C[1]
- MS Quadrupole Temperature: 150°C[1]
- Mass Scan Range: 30-550 amu[1]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. [swgdrug.org](http://swgdrug.org) [swgdrug.org]

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